2-(3,5-Dichloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
This compound is a boronic ester, which are commonly used in organic synthesis. Boronic esters are known for their role in the Suzuki reaction, a type of cross-coupling reaction, that allows for the formation of carbon-carbon bonds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a boron atom connected to two oxygen atoms and a carbon atom, forming a boronic ester group. Additionally, the phenyl ring is substituted with chlorine atoms and an isopropoxy group .Chemical Reactions Analysis
As a boronic ester, this compound could potentially be used in various coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction .Scientific Research Applications
Polymer Synthesis
This compound plays a crucial role in the synthesis of deeply colored polymers. It has been utilized in palladium-catalyzed polycondensation reactions to create polymers with significant molecular weights, showcasing solubility in common organic solvents. These polymers exhibit unique optical properties, making them suitable for various applications, including electronics and materials science (Welterlich, Charov, & Tieke, 2012).
Organic Synthesis
In organic synthesis, derivatives of this compound have been prepared and studied for their reactivity and structural properties. For example, the synthesis of boronic esters using variations of this compound demonstrates its versatility in creating compounds with potential applications in catalysis and materials science (Li & Wang, 2016).
Chemical Modification and Functionalization
The ability to modify and functionalize compounds based on this chemical structure is essential for developing novel materials. Research has described the synthesis of ortho-modified derivatives, showcasing their utility in inhibiting serine proteases, indicating potential biomedical applications (Spencer et al., 2002).
Material Science and Electronics
Its derivatives have been synthesized for applications in creating new materials for LCD technology and potential therapeutics for neurodegenerative diseases. This highlights the compound's importance in developing novel materials with specific electronic properties (Das et al., 2015).
Catalysis
The compound has been involved in studies focusing on its catalytic applications, especially in the synthesis of aryl boronic esters. This research underscores the importance of this compound in facilitating reactions under milder conditions, which is crucial for the efficiency and sustainability of chemical processes (Hawkins, Wilkinson, & Whiting, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3,5-dichloro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BCl2O3/c1-9(2)19-13-11(17)7-10(8-12(13)18)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXBHTCSXOIXPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OC(C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BCl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682304 |
Source
|
Record name | 2-{3,5-Dichloro-4-[(propan-2-yl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1218790-28-3 |
Source
|
Record name | 2-{3,5-Dichloro-4-[(propan-2-yl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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